molecular formula C12H10ClNO2 B6367833 3-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261939-12-1

3-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367833
M. Wt: 235.66 g/mol
InChI Key: WOKHPYLSFZHZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine (95%) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of about 245-246°C and a boiling point of about 294-295°C. This compound is used in a variety of applications, including drug discovery, synthetic chemistry, and biochemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine involves the reaction of 4-chloro-2-methoxyaniline with 2-pyridinecarboxaldehyde in the presence of a base to form the intermediate Schiff base, which is then reduced to the final product using a reducing agent.

Starting Materials
4-chloro-2-methoxyaniline, 2-pyridinecarboxaldehyde, base, reducing agent

Reaction
Step 1: 4-chloro-2-methoxyaniline is reacted with 2-pyridinecarboxaldehyde in the presence of a base to form the Schiff base intermediate., Step 2: The Schiff base intermediate is then reduced using a reducing agent to form 3-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine., Step 3: The final product is purified and characterized using standard analytical techniques.

Scientific Research Applications

3-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine (95%) has a wide range of applications in scientific research. It is used in drug discovery, synthetic chemistry, and biochemistry. It is also used as a starting material in the synthesis of other compounds, such as 4-chloro-2-methoxybenzaldehyde and 2-chloro-4-methoxyphenol. In addition, it is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants.

Mechanism Of Action

The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine (95%) is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that play a role in inflammation and other physiological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine (95%) are not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, it has been shown to have anti-inflammatory and anticonvulsant effects in animal studies.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine (95%) in laboratory experiments include its availability, low cost, and ease of synthesis. It is also a relatively non-toxic compound, making it a safe and effective choice for laboratory use. However, it is important to note that this compound is not approved for human use and should not be used in any clinical or therapeutic applications.

Future Directions

The potential future directions for the use of 3-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine (95%) include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be done to investigate the potential use of this compound as a starting material in the synthesis of other compounds. Finally, further research could be done to investigate the potential use of this compound as a drug discovery tool.

properties

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-11-7-8(13)4-5-9(11)10-3-2-6-14-12(10)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKHPYLSFZHZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683001
Record name 3-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine

CAS RN

1261939-12-1
Record name 3-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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